CBZ-valaciclovir

CAS No.:

Cat. No.: VC16491439

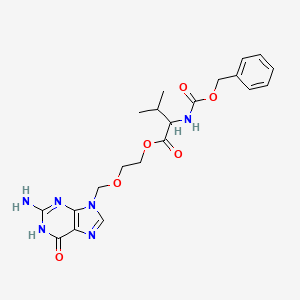

Molecular Formula: C21H26N6O6

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26N6O6 |

|---|---|

| Molecular Weight | 458.5 g/mol |

| IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |

| Standard InChI | InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28) |

| Standard InChI Key | ZQSUAJRZJTUOEA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties of CBZ-Valaciclovir

CBZ-Valaciclovir (CAS 124832-31-1) is a white to off-white crystalline solid with the molecular formula C₂₁H₂₆N₆O₆ and a molecular weight of 458.468 g/mol . Its density is reported as 1.429 g/cm³, and the compound exhibits a polar surface area (PSA) of 163.45 Ų, indicative of its hydrogen-bonding capacity . The LogP value of 2.142 suggests moderate lipophilicity, which influences its solubility in organic solvents such as dimethylformamide (DMF) and methanol .

The compound’s structure comprises an acyclovir backbone conjugated via an ester linkage to an N-(benzyloxycarbonyl)-L-valine moiety. This esterification enhances the stability of the valine group during synthesis, preventing premature hydrolysis or racemization . The benzyloxycarbonyl group is selectively removable under hydrogenolysis conditions, a feature exploited in the final stages of valacyclovir production .

Synthesis and Process Optimization

Reaction Mechanism and Key Steps

The synthesis of CBZ-Valaciclovir involves coupling acyclovir with Cbz-protected L-valine using a carbodiimide-based reagent. A representative protocol from Raju et al. (2010) outlines the following steps :

-

Activation of Cbz-L-Valine: Cbz-L-valine (83.6 g, 0.332 mol) is dissolved in DMF and cooled to -5°C. Dicyclohexyl carbodiimide (DCC, 68.6 g, 0.333 mol) is added to form the reactive acyl intermediate.

-

Esterification with Acyclovir: Acyclovir (50 g, 0.222 mol) and 4-dimethylaminopyridine (DMAP, 4 g, 0.032 mol) are introduced to the reaction mixture, which is stirred at -5°C for 6 hours. DMAP catalyzes the nucleophilic attack of acyclovir’s hydroxyl group on the activated carbonyl carbon of Cbz-L-valine.

-

Workup and Purification: The dicyclohexylurea byproduct is filtered, and the solvent is partially evaporated. Precipitation in water yields crude CBZ-Valaciclovir, which is recrystallized from methanol to achieve 87% yield and 99.3% HPLC purity .

Racemization Control

Racemization of the valine moiety during synthesis is a critical concern, as the D-isomer of valacyclovir is pharmacologically inactive. Raju et al. (2010) demonstrated that maintaining reaction temperatures below 0°C and minimizing basic conditions reduces racemization to <2.1% . Post-crystallization analysis via chiral HPLC ensures enantiomeric excess meets pharmaceutical standards .

Scale-Up and Industrial Adaptations

The Chinese patent CN102850353A details a scalable process for CBZ-Valaciclovir production, emphasizing solvent selection and impurity control . Key adaptations include:

-

Solvent System: Replacing DMF with a mixture of acetone and water during recrystallization to improve yield and reduce residual solvents.

-

Heavy Metal Limits: Implementing chelating resins to sequester metal impurities (e.g., Pd, Ni) introduced during hydrogenolysis, ensuring compliance with ICH Q3D guidelines .

Analytical Characterization and Quality Control

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the primary analytical tool for assessing CBZ-Valaciclovir purity. A reversed-phase C18 column with UV detection at 254 nm resolves the compound from synthesis-related impurities, including unreacted acyclovir and D-iso-CBZ-Valaciclovir . Method validation studies report a limit of detection (LOD) of 0.05% for major impurities .

Spectroscopic Data

-

Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 459.476, aligning with the theoretical exact mass of 458.191 g/mol .

-

Infrared Spectroscopy: Characteristic absorption bands at 1740 cm⁻¹ (ester C=O stretch) and 1695 cm⁻¹ (carbamate C=O stretch) validate the functional groups .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point range of 157–160°C, consistent with batch-to-batch reproducibility . Thermogravimetric analysis (TGA) shows no decomposition below 150°C, indicating suitability for standard storage conditions .

Applications in Antiviral Drug Development

Role in Valacyclovir Production

CBZ-Valaciclovir serves as the penultimate intermediate in valacyclovir synthesis. Deprotection via catalytic hydrogenation (5% Pd/Al₂O₃, 4 kg/cm² H₂) cleaves the benzyloxycarbonyl group, yielding valacyclovir free base, which is subsequently converted to the hydrochloride salt . This step achieves near-quantitative conversion (>98%) with minimal over-reduction byproducts .

Pharmacokinetic Advantages of Valacyclovir

Valacyclovir’s enhanced oral bioavailability (54–70%) compared to acyclovir (10–20%) is attributed to the valine ester prodrug moiety, which facilitates intestinal peptide transporter 1 (PEPT1)-mediated absorption . Clinical studies demonstrate that valacyclovir 1000 mg three times daily achieves plasma acyclovir concentrations equivalent to intravenous acyclovir dosing, underscoring its therapeutic efficacy in herpes zoster and genital herpes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume